molecular formula C14H17ClN2O3 B10978053 3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid

3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid

Cat. No.: B10978053
M. Wt: 296.75 g/mol
InChI Key: BTFYDQHTCMBVAO-UHFFFAOYSA-N
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Description

3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chloro and Methoxypropyl Groups: The chloro and methoxypropyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid is unique due to its specific structural features, such as the presence of both chloro and methoxypropyl groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

3-[6-chloro-1-(3-methoxypropyl)benzimidazol-2-yl]propanoic acid

InChI

InChI=1S/C14H17ClN2O3/c1-20-8-2-7-17-12-9-10(15)3-4-11(12)16-13(17)5-6-14(18)19/h3-4,9H,2,5-8H2,1H3,(H,18,19)

InChI Key

BTFYDQHTCMBVAO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O

Origin of Product

United States

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